molecular formula C17H27N3O B2623466 2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine CAS No. 1042644-34-7

2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine

Cat. No. B2623466
CAS RN: 1042644-34-7
M. Wt: 289.423
InChI Key: DENFVEMFMCOMOW-UHFFFAOYSA-N
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Description

The compound “2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine” is a ligand for Alpha1-Adrenergic Receptor . It has been studied for its potential therapeutic applications, particularly in the treatment of various neurological conditions . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using in silico docking and molecular dynamics simulations . These studies have helped identify promising lead compounds .

Scientific Research Applications

Bioactive Compound Synthesis and Evaluation

New Mannich bases, including derivatives of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine, have been synthesized and evaluated for cytotoxic/anticancer properties and carbonic anhydrase inhibitory effects. These compounds have demonstrated potential as lead compounds for further drug design and evaluation due to their notable cytotoxic/anticancer activity and human carbonic anhydrase inhibition (Gul et al., 2019).

Pharmacological Properties in Neuroscientific Research

The compound and its derivatives have been studied for their pharmacological properties, particularly in the context of neuroscience. For example, their affinity and selectivity at human 5-hydroxytryptamine (5-HT)1A receptors were characterized, showing potential applications in the study of neurological conditions and neuropsychiatric disorders (Corradetti et al., 2005).

Antimicrobial Activity Assessment

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These compounds displayed moderate to good activity against various test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Kinetics and Mechanisms

The kinetics and mechanisms of reactions involving derivatives of this compound with various amines have been studied. These studies provide insights into the reactivity and potential applications of these compounds in synthetic chemistry (Castro et al., 2001).

Ligand Binding and Receptor Studies

This compound and its analogs have been investigated for their binding properties to various receptors, including serotonin and sigma receptors. These studies contribute to understanding the molecular interactions and potential therapeutic applications of these compounds (Raghupathi et al., 1991).

Synthesis and Biological Evaluation for Anticancer Activity

Derivatives of this compound have been synthesized and evaluated for their anticancer properties. The findings indicate that some derivatives exhibit significant anticancer activity, making them potential candidates for cancer treatment research (Tuğrak et al., 2019).

Antivertigo Agent Development

Research has been conducted on derivatives of this compound for their potential as antivertigo agents. These compounds were evaluated for their inhibitory activity against spontaneous nystagmus in cats, indicating their potential therapeutic application in treating vertigo (Shiozawa et al., 1984).

Future Directions

The compound has shown promise as a potential alpha1-adrenergic receptor antagonist . Future research could focus on further investigating its therapeutic potential and pharmacokinetic profile .

properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-21-17-9-5-4-8-16(17)20-12-10-19(11-13-20)15-7-3-2-6-14(15)18/h4-5,8-9,14-15H,2-3,6-7,10-13,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENFVEMFMCOMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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